molecular formula C16H26ClNO2 B4552892 2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride

2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride

Cat. No.: B4552892
M. Wt: 299.83 g/mol
InChI Key: RVSZINHXSWZEOF-UHFFFAOYSA-N
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Description

2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO2 and its molecular weight is 299.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1652068 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron-transfer Reaction

A study by Foti, Daquino, and Geraci (2004) explores the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions, highlighting the role of phenolic OH groups and the influence of solvent molecules on reaction rates (Foti, Daquino, & Geraci, 2004). This research could provide insights into how "2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride" might interact in similar radical-involved reactions due to its phenolic structure.

Thermo-solvatochromism of Zwitterionic Probes

Research by Tada, Silva, and Seoud (2003) on the thermo-solvatochromism of zwitterionic probes in aqueous alcohols examines how probe solvation changes with temperature and solvent composition (Tada, Silva, & Seoud, 2003). This study might be relevant for understanding the solvatochromic properties of "this compound" in various solvent environments.

Crystalline Self-Assembly

Shi, Sun, Huang, and Zheng (2010) discuss the crystalline self-assembly of a bowl-like cyclotriguaiacylene derivative with alcohol/phenols through hydrogen bonding and C−H···π interactions, demonstrating the potential for creating extended organic frameworks (Shi, Sun, Huang, & Zheng, 2010). This could hint at the structural and interaction capabilities of "this compound" in forming crystalline structures or networks.

Extraction from Aqueous Solution

A study by Reis, de Freitas, Ferreira, and Carvalho (2006) on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes explores the effects of additives on solute permeation, providing a model for the physical and reactive extraction of phenolic alcohols (Reis, de Freitas, Ferreira, & Carvalho, 2006). This could suggest methods for the separation or purification of "this compound" from complex mixtures.

Properties

IUPAC Name

2-[4-[(cycloheptylamino)methyl]phenoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c18-11-12-19-16-9-7-14(8-10-16)13-17-15-5-3-1-2-4-6-15;/h7-10,15,17-18H,1-6,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZINHXSWZEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)OCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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